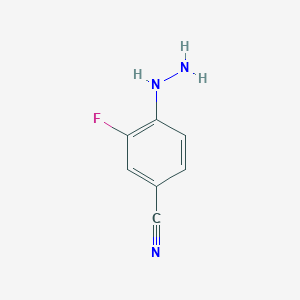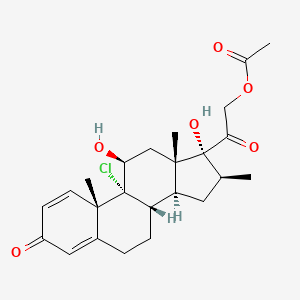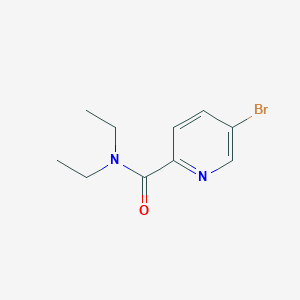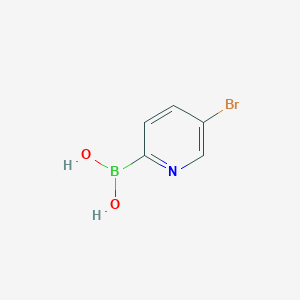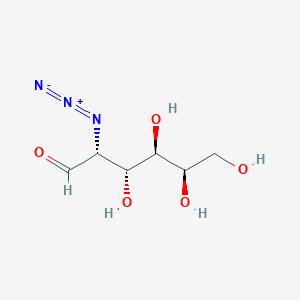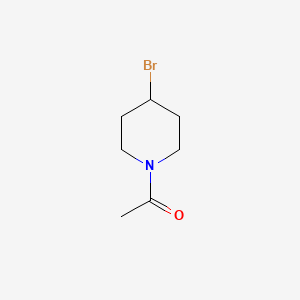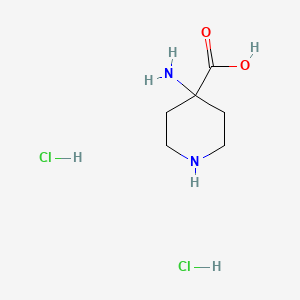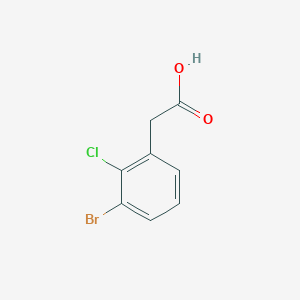
3-Bromo-2-chlorophenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of halogenated aromatic compounds is a topic of interest in several papers. For instance, a gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes is developed using propargylic carboxylates containing halogenated alkynes as substrates, which demonstrates the utility of halogens in regioselective synthesis . Another paper describes the synthesis of α-bromophenylacetic acid derivatives from reactions with bromine in various solvents, indicating that bromination is a common strategy for introducing bromine into aromatic compounds . These methods could potentially be adapted for the synthesis of 3-bromo-2-chlorophenylacetic acid.
Molecular Structure Analysis
The molecular structure of halogenated aromatic compounds can significantly influence their reactivity and physical properties. For example, the molecular structure of 2-(3-bromo-4-methoxyphenyl)acetic acid is analyzed, showing that the bromine atom is electron-withdrawing, which could affect the acidity of the acetic acid group and the overall reactivity of the molecule . This information can be extrapolated to understand the electronic effects of bromine and chlorine in 3-bromo-2-chlorophenylacetic acid.
Chemical Reactions Analysis
Halogenated aromatic compounds participate in various chemical reactions. The diene products from the gold-catalyzed synthesis mentioned earlier can undergo Diels-Alder and cross-coupling reactions, which are important transformations in organic synthesis . Similarly, 3-bromo-2-chlorophenylacetic acid could potentially engage in such reactions, given the presence of reactive halogen substituents that can be leveraged in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds are influenced by their molecular structures. For instance, the presence of halogen atoms can affect the boiling point, melting point, and solubility of these compounds . The electron-withdrawing nature of bromine and chlorine could also impact the acidity of the acetic acid moiety in 3-bromo-2-chlorophenylacetic acid. Additionally, the steric and electronic effects of the substituents can influence the compound's reactivity in chemical reactions .
Applications De Recherche Scientifique
-
Catalyst-Free α-Bromination of Acetophenones
- Field : Organic Chemistry .
- Application : This research introduces a convenient and catalyst-free method for the α-bromination of acetophenones .
- Method : The method uses NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature .
- Results : This approach results in an excellent yield of α-bromo acetophenones with high selectivity .
-
Synthesis of Borinic Acid Derivatives
- Field : Organoboron Chemistry .
- Application : This paper reviews the recent advances in the synthesis of diarylborinic acids and their four-coordinated analogs .
- Method : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
- Results : Borinic acids [R2B(OH)] and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
Safety And Hazards
The safety information for 3-Bromo-2-chlorophenylacetic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Propriétés
IUPAC Name |
2-(3-bromo-2-chlorophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIASDIYIMXQEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chlorophenylacetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


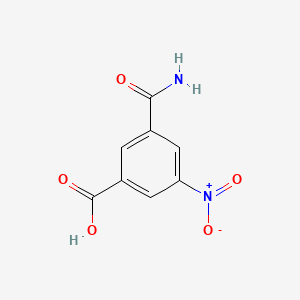


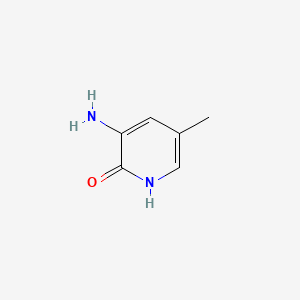
![1-methyl-4-[4-(trifluoromethyl)-1H-imidazol-2-yl]-1H-pyrazole](/img/structure/B1291850.png)
